6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
CAS No.: 17412-23-6
Cat. No.: VC7780992
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17412-23-6 |
|---|---|
| Molecular Formula | C8H8ClN3 |
| Molecular Weight | 181.62 |
| IUPAC Name | 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C8H8ClN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 |
| Standard InChI Key | IMIMAKIVWDNARJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN2C1=NC(=C2)C)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a fused bicyclic system: a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) condensed with an imidazole ring (a five-membered ring with two nitrogen atoms). The chlorine atom at position 6 and methyl groups at positions 2 and 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .
Experimental and Predicted Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Density | (Predicted) |
| pKa | (Predicted) |
| Molecular Weight | 181.62 g/mol |
| CAS Registry Number | 17412-23-6 |
The relatively low pKa suggests weak acidic character, likely attributable to the imidazole nitrogen. The predicted density aligns with trends observed in similar halogenated heterocycles .
Synthesis and Optimization Strategies
General Synthetic Approaches
While no direct synthesis protocol for 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine is explicitly documented, analogous methods for related imidazo[1,2-b]pyridazines provide insight into plausible routes. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves a multi-step process:
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Formamidine Intermediate Formation: Reaction of 3-amino-6-chloropyridazine with -dimethylformamide dimethyl acetal yields an -dimethyl--3-(6-chloro-pyridazinyl)formamidine intermediate .
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Cyclization with Bromoacetonitrile: Treatment with bromoacetonitrile in solvents like acetonitrile or ethanol induces cyclization, followed by alkaline workup to precipitate the product .
Computational Descriptors and Predictive Modeling
Lipophilicity and Solubility
The compound’s logP (partition coefficient) is estimated to be moderate, balancing hydrophobic methyl groups and the polar imidazo[1,2-b]pyridazine core. This property suggests potential solubility in organic solvents like ethyl acetate or dichloromethane, aligning with purification methods described in analogous syntheses .
Spectroscopic Predictions
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IR Spectroscopy: Characteristic peaks for C-Cl stretching (~600–800 cm) and C-N vibrations (~1350–1500 cm) are anticipated.
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NMR Spectroscopy: The -NMR spectrum would display signals for methyl protons (~2.5 ppm) and aromatic protons influenced by the electron-withdrawing chlorine substituent .
Industrial and Research Applications
Pharmaceutical Intermediate
Though no direct biological data exists for 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine, structurally related imidazo[1,2-b]pyridazines exhibit antiviral activity. For instance, thiomethyl-substituted analogs have been investigated as cytomegalovirus inhibitors . The chlorine and methyl substituents in this compound may enhance binding affinity to viral enzymes or cellular targets, warranting further pharmacological exploration.
Materials Science
The planar aromatic system and halogen/methyl substituents make this compound a candidate for organic semiconductors or ligand design in coordination chemistry. Its predicted stability under ambient conditions supports applications in thin-film electronics .
Future Directions
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Synthetic Methodology: Developing regioselective methylation protocols to optimize yield and purity.
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Biological Screening: Evaluating antiviral, antibacterial, or anticancer activity in collaboration with pharmacological studies.
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Computational Studies: Density functional theory (DFT) calculations to predict reaction pathways and electronic properties.
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